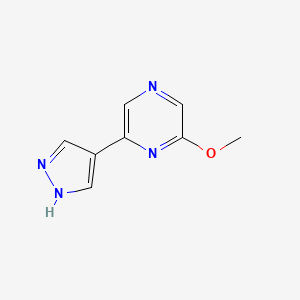

2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

CAS No.:

Cat. No.: VC20348984

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N4O |

|---|---|

| Molecular Weight | 176.18 g/mol |

| IUPAC Name | 2-methoxy-6-(1H-pyrazol-4-yl)pyrazine |

| Standard InChI | InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11) |

| Standard InChI Key | BOXFTVXCZFHSIW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=CN=C1)C2=CNN=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazine backbone (a six-membered aromatic ring with nitrogen atoms at positions 1 and 4) functionalized with a methoxy group (-OCH₃) at position 2 and a pyrazole moiety (a five-membered ring with nitrogen atoms at positions 1 and 2) at position 6. The pyrazole exists in its 1H-tautomeric form, with the hydrogen atom positioned on the nitrogen at site 1 .

Key Structural Features

-

Pyrazine Core: The electron-deficient nature of pyrazine influences reactivity, making it susceptible to nucleophilic substitution and metal-catalyzed coupling reactions .

-

Methoxy Group: The methoxy substituent enhances solubility in polar solvents and may modulate electronic effects via resonance donation .

-

Pyrazole Ring: The pyrazole’s aromaticity and hydrogen-bonding capacity contribute to potential interactions in biological systems .

Calculated Physicochemical Properties

Based on structurally related compounds :

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| Hydrogen Bond Donors | 1 (pyrazole NH) |

| Hydrogen Bond Acceptors | 5 (pyrazine N, pyrazole N, methoxy O) |

| LogP (Predicted) | 1.2–1.8 |

These values suggest moderate lipophilicity, aligning with trends observed in analogs such as 3-(4-methoxy-1H-pyrazol-1-yl)pyrazin-2-amine (LogP: 1.45) .

Synthesis and Characterization

Retrosynthetic Analysis

Two plausible routes emerge from existing methodologies:

Nucleophilic Aromatic Substitution

Analogous to the synthesis of 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine , a nitro-substituted pyrazine could undergo substitution with a pyrazole derivative. For example:

-

Intermediate Formation: React 2-chloro-6-nitropyrazine with 4-methoxy-1H-pyrazole under basic conditions.

-

Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, though this step may require optimization to preserve the methoxy group .

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling could link a boronic ester-functionalized pyrazole to a halogenated pyrazine precursor. This method is widely used for constructing biaryl systems in heterocyclic chemistry .

Characterization Techniques

Computational and Experimental Challenges

Tautomeric Equilibria

The pyrazole ring exists in dynamic equilibrium between 1H- and 2H-tautomers, complicating spectral interpretation and crystallization . Single-crystal X-ray diffraction of analogs (e.g., 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine) reveals predominant 1H-forms in the solid state .

Solubility Optimization

Despite moderate LogP values, aqueous solubility may be limited. Prodrug strategies (e.g., phosphate esters) or co-crystallization with cyclodextrins could enhance bioavailability .

Industrial and Regulatory Considerations

Scalable Synthesis

The patent-published method for 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine demonstrates feasibility for large-scale production using commercially available reagents (e.g., 4-nitro-1H-pyrazole, 2-methoxy-4-fluoropyridine) . Adapting this protocol would require substituting pyridine with pyrazine precursors.

Regulatory Pathways

As a novel chemical entity, the compound would require:

-

Genotoxicity Screening: Ames test for mutagenicity.

-

ADME Profiling: In vitro assays for cytochrome P450 inhibition and plasma protein binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume